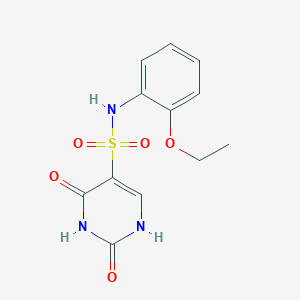

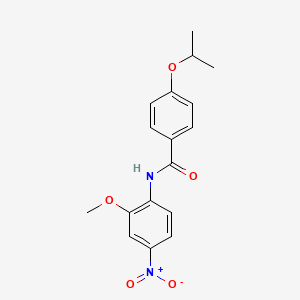

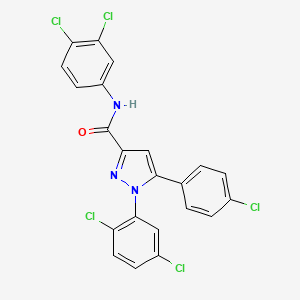

![molecular formula C9H15Br B2532860 3-Bromospiro[4.4]nonane CAS No. 2247104-07-8](/img/structure/B2532860.png)

3-Bromospiro[4.4]nonane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves the use of chiral building blocks derived from natural products, such as malic acid, to construct the desired carbon skeletons and functionality patterns. For instance, the bromoepoxide chiral building block has been used to synthesize optically active spiroacetal pheromones, demonstrating the versatility of such precursors in constructing complex spirocyclic structures . Similarly, the synthesis of 3-azabicyclo[3.3.1]nonanes and 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves the addition of organometallic reagents to imines and subsequent cyclization steps . These methods could potentially be adapted for the synthesis of 3-Bromospiro[4.4]nonane.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often elucidated using spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . For example, the crystal structure of 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione revealed that the cyclopentane ring adopts an envelope conformation, and the crystal packing is governed by hydrogen bonds and various intermolecular interactions . These techniques could be employed to determine the molecular structure of this compound and to understand its conformational preferences.

Chemical Reactions Analysis

Spirocyclic compounds can undergo a variety of chemical reactions, including bromination and dehydrobromination. The bromination of simple spiroketals has been studied, and the resulting bromo derivatives have been characterized, establishing their relative stereochemistries . Dehydrobromination reactions have been shown to be facile for axial monobromides, leading to the formation of alkenes that can be further functionalized . These reactions are relevant to the chemical behavior of this compound and can be used to modify its structure for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as lipophilicity, can be estimated by calculating log P values. The structure-property relationship of spirohydantoins has been investigated, providing guidelines for the preparation of new derivatives with potential anticonvulsant activity . The effects of substituents on the absorption spectra of these compounds have been interpreted using the Hammett equation, suggesting that the monomeric form is dominant in solution . These findings can inform the design of this compound derivatives with desired physical and chemical properties for specific applications.

属性

IUPAC Name |

3-bromospiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFCPQOOXGAMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

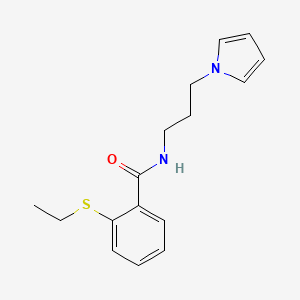

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)

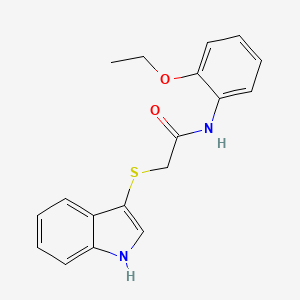

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)

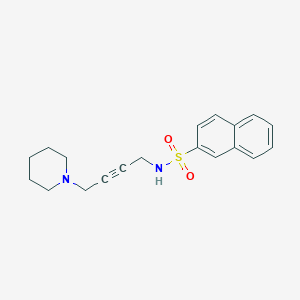

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

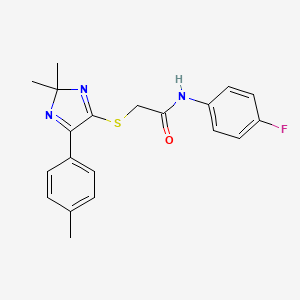

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)